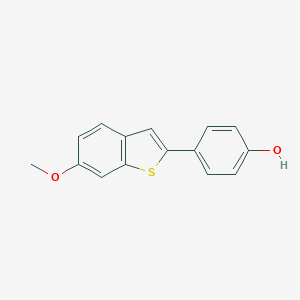
Phenazine-2,3-diamine
説明
Phenazine-2,3-diamine, also known as 2,3-DIAMINOPHENAZINE, is a planar electron-rich heterocyclic diamine . It’s of particular interest to both chemists and biochemists due to its rich organic chemistry and intense luminescence .
Synthesis Analysis
The synthesis of Phenazine-2,3-diamine has been a topic of interest in the field of organic chemistry. One approach involves the condensation of 1,2-diaminobenzenes with 2C-units, reductive cyclization of diphenylamines, oxidative cyclization of 1,2-diaminobenzene/diphenylamines, Pd-catalyzed N-arylation, and multicomponent approaches .Molecular Structure Analysis
The molecular formula of Phenazine-2,3-diamine is C12H10N4 . The structure of Phenazine-2,3-diamine in its non-protonated form has been reported, and it features intriguing crystal packing, which includes π–π, hydrogen- and T-bonded interactions .Chemical Reactions Analysis
Phenazine-2,3-diamine is known for its rich organic chemistry. It’s been suggested that there might be a cooperative process of Phenazine-2,3-diamine oligomerization during adsorption .Physical And Chemical Properties Analysis
Phenazine-2,3-diamine has a molecular weight of 210.23 g/mol . It’s an electron-rich compound, which contributes to its intense luminescence .科学的研究の応用
Phenazine-2,3-diamine, also known as 2,3-Phenazinediamine, is an amino derivative of phenazine. It has shown promising potential in various fields due to its unique properties . Here are some of the applications:
-
Optical Sensing
- Phenazine derivatives have made significant progress due to their favorable photophysical and chemical properties . They are used in the field of optical sensing .
- The application involves the use of these derivatives as sensors to detect changes in physical or chemical conditions .
- The methods of application involve the use of these compounds in sensor devices, where they interact with the target analyte and produce a measurable optical signal .
- The outcomes of these applications include the ability to detect and measure various physical and chemical conditions with high sensitivity and selectivity .
-
Electrochemical Applications
- Phenazine derivatives are also used in the electrochemical field .
- They are used in various electrochemical applications, such as in batteries and fuel cells .
- The methods of application involve the use of these compounds in the electrodes of these devices, where they participate in the electrochemical reactions .
- The outcomes of these applications include improved performance of the electrochemical devices, such as higher energy density and longer cycle life .
-
Biological Applications
- Phenazines are known to exhibit a diverse range of biological properties, such as antimicrobial, antitumor, antioxidant, antimalarial, neuroprotectant, etc .
- They have significant applications in both medicinal and industrial fields, making the phenazine framework a remarkable synthetic target .
- The methods of application involve the use of these compounds in various biological assays and therapeutic applications .
- The outcomes of these applications include the potential treatment of various diseases and conditions .
Phenazine-2,3-diamine, also known as 2,3-Phenazinediamine, has shown promising potential in various fields due to its unique properties . Here are some additional applications:
-
Luminescence Applications
- Phenazine-2,3-diamine has promising luminescence applications .
- The application involves the use of this compound in devices that require light emission, such as light-emitting diodes (LEDs) and display technologies .
- The methods of application involve incorporating this compound into the light-emitting layer of these devices .
- The outcomes of these applications include improved performance of the devices, such as higher brightness and longer lifetime .
-
Biochemical Applications
- Phenazine-2,3-diamine also has promising biochemical applications .
- The application involves the use of this compound in various biochemical assays and therapeutic applications .
- The methods of application involve the use of this compound in various biological assays and therapeutic applications .
- The outcomes of these applications include the potential treatment of various diseases and conditions .
-
Detection of Heavy Metals
- Phenazine-2,3-diamine can be used for the detection of heavy metals such as bismuth, cadmium, lead, copper, and mercury .
- The application involves the use of this compound in sensor devices, where it interacts with the target heavy metal ions and produces a measurable signal .
- The methods of application involve the use of these compounds in sensor devices, where they interact with the target analyte and produce a measurable signal .
- The outcomes of these applications include the ability to detect and measure various heavy metal ions with high sensitivity and selectivity .
将来の方向性
特性
IUPAC Name |
phenazine-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c13-7-5-11-12(6-8(7)14)16-10-4-2-1-3-9(10)15-11/h1-6H,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPGINJWPPHRLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=C(C(=CC3=N2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40984097 | |
| Record name | 2,3-Phenazinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40984097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26671383 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Phenazine-2,3-diamine | |
CAS RN |
655-86-7 | |
| Record name | 2,3-Diaminophenazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=655-86-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Diaminophenazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000655867 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Phenazinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40984097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenazine-2,3-diyldiamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.467 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-DIAMINOPHENAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0B20H27U1Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







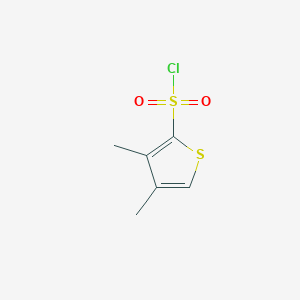
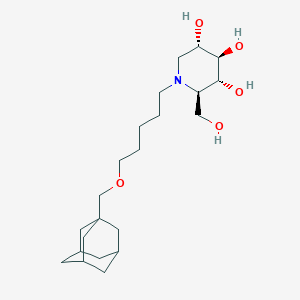
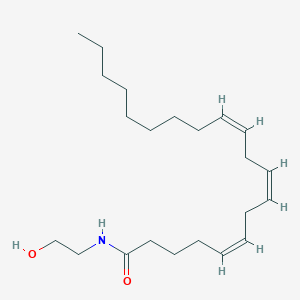
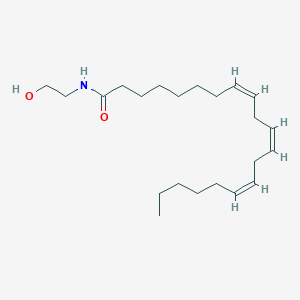


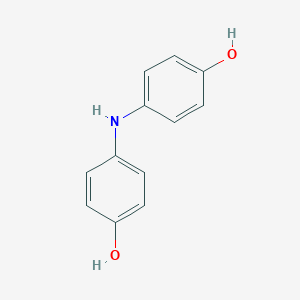
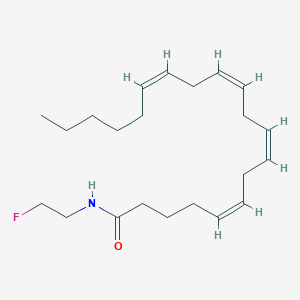
![3,6-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B110077.png)
